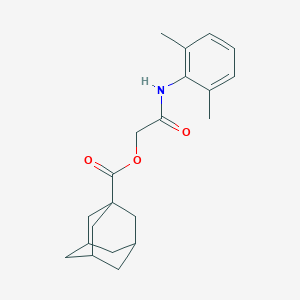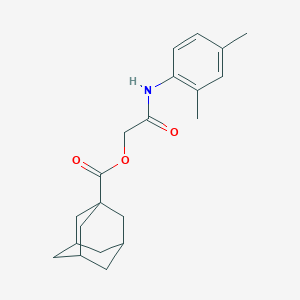![molecular formula C19H13BrFNO5S B305731 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BFT, and it is a thiazolidine derivative that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has been studied for its potential applications in various biomedical research fields. One of the primary applications is in cancer research, where BFT has shown promising results in inhibiting the growth of cancer cells. BFT has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in animal models. Additionally, BFT has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is not fully understood. However, studies have shown that BFT inhibits the activity of various enzymes that are involved in cellular processes such as cell division and apoptosis. BFT has also been shown to activate certain signaling pathways that are involved in regulating cellular metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has various biochemical and physiological effects. BFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. BFT has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, BFT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve insulin sensitivity. However, there are also some limitations to using BFT in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Additionally, BFT may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. One direction is to further investigate the mechanism of action of BFT, which could lead to the development of more specific and effective compounds. Another direction is to explore the potential use of BFT in combination with other compounds for the treatment of cancer and other diseases. Additionally, research could focus on optimizing the synthesis method of BFT to improve its yield and purity. Finally, future research could explore the potential use of BFT in clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-fluorobenzaldehyde and thiosemicarbazide, which leads to the formation of 4-(4-fluorobenzylidene)thiosemicarbazide. This compound is then reacted with 2-bromo-4-(2-hydroxyethoxy)phenol to form 2-[2-bromo-4-[(E)-[4-(4-fluorobenzylideneamino)-2,4-dioxothiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The final product, 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, is obtained by reacting the previous compound with sodium hydroxide.
Propiedades
Nombre del producto |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
|---|---|
Fórmula molecular |
C19H13BrFNO5S |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13BrFNO5S/c20-14-7-12(3-6-15(14)27-10-17(23)24)8-16-18(25)22(19(26)28-16)9-11-1-4-13(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8+ |
Clave InChI |
FHFIEFIJJDWDCA-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



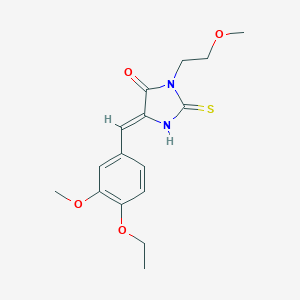
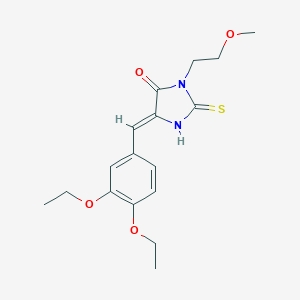
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)

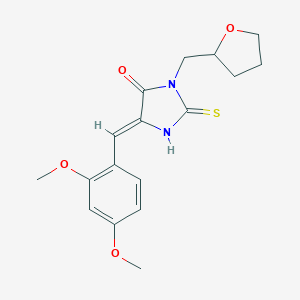
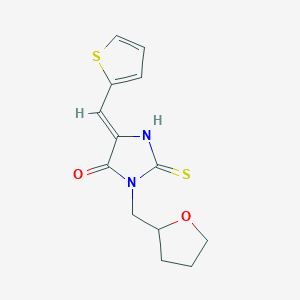
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
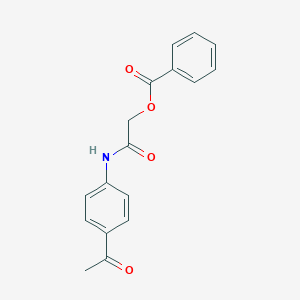
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
